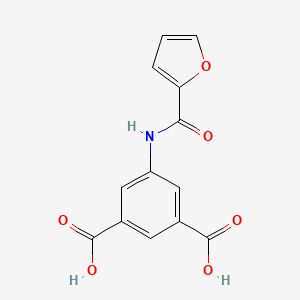
3-(4-ethyl-1-piperazinyl)-N-(2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research has been conducted on the synthesis of compounds similar to 3-(4-ethyl-1-piperazinyl)-N-(2-methoxyphenyl)propanamide, focusing on various substituents and their effects on chemical affinity and activity. For example, novel derivatives of related compounds were synthesized and evaluated for their ability to bind to specific transporters, highlighting the role of different substituents in the molecular structure (Hsin et al., 2008). Another study involved the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, showcasing a methodological approach to obtaining derivatives with specific structural features (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-ethyl-1-piperazinyl)-N-(2-methoxyphenyl)propanamide has been analyzed using various techniques, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. These techniques confirm the chemical structure and provide insights into the molecular configuration of these compounds (Wang Xiao-shan, 2011).
Chemical Reactions and Properties
Studies on related compounds have explored their chemical reactions and properties, particularly focusing on binding affinities to various receptors and transporters. This research is crucial in understanding the potential therapeutic applications of these compounds. The interaction with dopamine and serotonin transporters, for instance, is a key area of investigation (Hsin et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound's synthesis and its reactions with N-Bromosuccinimide showcase its versatility in forming spiro compounds, indicating its potential in creating novel chemical structures for further pharmacological exploration (Shin et al., 1983).
Pharmacological Applications
- 5-HT1A Receptor Antagonist: Research on WAY-100635, a compound structurally related to 3-(4-ethyl-1-piperazinyl)-N-(2-methoxyphenyl)propanamide, highlights its role as a potent and selective antagonist at the 5-HT1A receptor, suggesting implications for neurological disorders treatment (Craven et al., 1994).
- Dopamine Transporter Ligands: The development of long-acting dopamine transporter ligands, including derivatives of related compounds, emphasizes the therapeutic potential in treating cocaine abuse, demonstrating the importance of structural analogs in developing treatments for addiction (Hsin et al., 2002).
Antimicrobial Activities
- The synthesis of new 1,2,4-Triazole Derivatives from similar compounds indicates their antimicrobial potential, offering pathways for the development of new antimicrobial agents (Bektaş et al., 2010).
Neuropharmacology and Imaging
- Imaging Studies: Compounds structurally related to 3-(4-ethyl-1-piperazinyl)-N-(2-methoxyphenyl)propanamide have been used in PET imaging studies, enhancing our understanding of serotonin receptors in the brain, which could aid in the diagnosis and treatment of psychiatric disorders (Plenevaux et al., 2000).
Eigenschaften
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-14-6-4-5-7-15(14)21-2/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJFUURSRXAMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)
![16-acetyl-9-methyl-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5550961.png)
![4-{[(4-bromophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5550966.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)
![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)
![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)
![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)
![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)
![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)
![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)
